12H-dibenzo[d,g][1,3]dioxocin-12-one
Description
Structural Framework and Classification within Eight-Membered Heterocyclic Chemistry
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. The 12H-dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin core belongs to the class of eight-membered heterocycles. The fusion of the two benzene (B151609) rings to the dioxocin ring imparts significant conformational constraints.
The central eight-membered ring in dibenzo-dioxocin systems is not planar. Instead, it can adopt various non-planar conformations to minimize steric strain. Studies on analogous dibenzo[b,f] researchgate.netstrath.ac.ukdioxocin systems have revealed that the molecule often exists in a folded, butterfly-like conformation. researchgate.net The eight-membered ring itself can adopt several conformations, including twist-boat and chair forms. For instance, the crystal structure of a related imino-bridged dibenzo[b,f] researchgate.netstrath.ac.ukdioxocine shows a twisted-boat conformation for the central ring. researchgate.net This non-planarity is a key feature of the dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin framework and its derivatives, influencing their physical and chemical properties.
Academic Significance and Research Trajectory of the Dibenzo[d,g]researchgate.netbeilstein-journals.orgdioxocin Core
The dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin chemical system is a subject of academic research due to its interesting structural properties and potential applications. The synthesis of derivatives of the parent 12H-dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocine has been explored, highlighting the interest in this heterocyclic scaffold. researchgate.netstrath.ac.uk
Research into related dibenzo-dioxocin systems has revealed potential biological activity. For example, certain methanodibenzo[b,f] researchgate.netstrath.ac.ukdioxocin derivatives have been investigated as glutaminase (B10826351) inhibitors, suggesting that this class of compounds could have applications in medicinal chemistry. beilstein-journals.org The exploration of synthetic routes to these complex heterocyclic systems is an active area of research, often focusing on chemoselective methods to construct the eight-membered ring. researchgate.netstrath.ac.uk The development of efficient synthetic strategies is crucial for accessing a variety of derivatives for further study and potential applications.
Contextualization of the 12H-Dibenzo[d,g]researchgate.netbeilstein-journals.orgdioxocin-12-one as a Ketonic Derivative
The compound 12H-dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin-12-one is specifically a ketone derivative of the parent dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin. The presence of the carbonyl group (C=O) at the 12-position introduces a site of reactivity and alters the electronic and steric properties of the molecule compared to the parent compound.
The synthesis of such ketonic derivatives can potentially be achieved through the oxidation of the corresponding methylene (B1212753) group at the 12-position of the 12H-dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin. The introduction of the ketone functionality provides a handle for further chemical transformations, allowing for the synthesis of a wider range of derivatives with potentially diverse properties. While specific detailed research findings on 12H-dibenzo[d,g] researchgate.netbeilstein-journals.orgdioxocin-12-one are limited in publicly available literature, the study of ketonic derivatives of heterocyclic systems is a common theme in organic chemistry. These derivatives are often intermediates in the synthesis of more complex molecules or are investigated for their own unique chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
benzo[d][1,3]benzodioxocin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGZXGJWNWWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 12h Dibenzo D,g 1 2 Dioxocin 12 One and Its Analogs
Catalyst-Controlled Strategies for Ring Closure and Annulation
The strategic use of catalysts is central to the efficient synthesis of dibenzodioxocinone frameworks. By selecting an appropriate catalyst, chemists can direct reaction pathways, control ring closure, and achieve high levels of selectivity, often under mild conditions.
Lewis acids are highly effective catalysts for promoting the formation of the eight-membered dioxocin ring. They function by activating carbonyl groups or other functionalities, thereby facilitating nucleophilic attack and subsequent cyclization.
Indium(III) chloride (InCl₃) has been identified as a particularly efficient and versatile catalyst for the one-step synthesis of 12H-dibenzo[d,g] researchgate.netnih.govdioxocin derivatives. researchgate.netresearchgate.net This method typically involves the condensation of a biphenolic substrate, such as bis(2-hydroxyphenyl)methane, with various aldehydes. researchgate.net The reaction proceeds smoothly in the presence of a catalytic amount of InCl₃ (typically 10 mol%), demonstrating the catalyst's ability to promote the desired transformation efficiently. researchgate.net The use of InCl₃ is advantageous due to its tolerance of various functional groups and its effectiveness under mild conditions. researchgate.net
Zirconium(IV) chloride (ZrCl₄) is another potent Lewis acid catalyst employed in a range of organic transformations, including Friedel-Crafts reactions and cyclizations. noahchemicals.comsid.ir Its strong Lewis acidity allows it to effectively catalyze reactions that form complex heterocyclic systems. noahchemicals.comdntb.gov.ua While specific examples for the synthesis of the parent 12H-dibenzo[d,g] researchgate.netnih.govdioxocin-12-one are less commonly detailed than for InCl₃, ZrCl₄'s utility in related regioselective reactions, such as those involving 2,2′-dihydroxybiphenyl and terminal alkynes to form dibenzo[d,f] researchgate.netnih.govdioxepines, highlights its potential for constructing similar oxygen-containing heterocyclic rings. researchgate.net
| Catalyst | Substrate 1 | Substrate 2 | Key Features | Yield |
| Indium(III) Chloride | bis(2-hydroxyphenyl)methane | Aldehydes | One-step synthesis, mild conditions, high efficiency. researchgate.net | Good to Excellent |
| Zirconium(IV) Chloride | 2,2′-dihydroxybiphenyl | Terminal Alkynes | Potent Lewis acid, promotes regioselective cyclization. noahchemicals.comresearchgate.net | Not Specified |
Organocatalysis offers a metal-free alternative for constructing complex molecules. Both Brønsted acids and bases can initiate powerful cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence.
A notable example is the catalyst-controlled regio- and stereoselective synthesis of 12H-6,12-methanodibenzo[d,g] researchgate.netnih.govdioxocine derivatives, which are structural analogs of the target compound. nih.govrsc.org In this one-pot process, the choice of organocatalyst dictates the final structure of the product.
Brønsted Acid Catalysis : Using p-toluenesulfonic acid (PTSA), a Brønsted acid, the reaction between resorcinols and 2-hydroxychalcones yields 3-hydroxy-12H-6,12-methanodibenzo[d,g] researchgate.netnih.govdioxocine derivatives with excellent regioselectivity. rsc.org For instance, the reaction between methyl 2,4-dihydroxybenzoate (B8728270) and (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of 10 mol% of PTSA produced the target analog in 82% yield.
Brønsted Acid/Base Catalysis : When a bifunctional catalyst like ethylenediammonium diacetate (EDDA) is used, the reaction regioselectivity is switched, leading to the formation of 1-hydroxy-12H-6,12-methanodibenzo[d,g] researchgate.netnih.govdioxocine derivatives. rsc.org This highlights the power of organocatalysis in controlling reaction outcomes through subtle catalyst changes.
These transformations proceed via a cascade Michael-type addition followed by a double cyclization process, efficiently building the complex polycyclic system in a single operation. nih.govrsc.org
Multi-Component and One-Pot Reaction Sequences
Multi-component and one-pot reactions are hallmarks of green and efficient chemistry, minimizing waste and operational steps by combining multiple reactants in a single vessel to form a complex product.
The synthesis of the 12H-dibenzo[d,g] researchgate.netnih.govdioxocin core is well-suited to one-pot condensation strategies. As mentioned previously, the InCl₃-catalyzed reaction between bis(2-hydroxyphenyl)methane and various aldehydes provides a direct and efficient route to the dibenzodioxocin skeleton. researchgate.net This reaction is a prime example of a one-pot sequence where two different substrates are brought together to construct the eight-membered ring through a dehydrative cyclization, forming two new C-O bonds in the process.
A highly effective multi-component strategy for synthesizing complex dibenzodioxocine analogs involves the reaction of resorcinols with 2-hydroxychalcones. rsc.org This one-pot method provides rapid access to diverse 12H-6,12-methanodibenzo[d,g] researchgate.netnih.govdioxocine derivatives through a catalyst-controlled cascade. nih.gov The reaction is initiated by a Michael-type addition of the resorcinol (B1680541) to the α,β-unsaturated ketone of the hydroxychalcone (B7798386), followed by a sequence of intramolecular cyclizations that build the final bridged tricyclic framework. The ability to vary both the resorcinol and the hydroxychalcone components allows for the generation of a library of substituted analogs from simple starting materials.
Regioselective and Stereoselective Synthesis of Substituted 12H-Dibenzo[d,g]researchgate.netnih.govdioxocin-12-one Derivatives
Controlling the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is crucial for creating specific, well-defined molecules. Advanced catalytic methods have enabled high levels of control in the synthesis of dibenzodioxocinone analogs.
The synthesis of 12H-6,12-methanodibenzo[d,g] researchgate.netnih.govdioxocine derivatives from resorcinols and 2-hydroxychalcones serves as an excellent case study in catalyst-controlled regioselectivity. The initial Michael-type addition can occur at two different positions on the resorcinol ring. The choice of catalyst directs this initial bond formation, which in turn determines the final position of the hydroxyl group on the product.
With p-toluenesulfonic acid (PTSA) , the reaction proceeds with high regioselectivity to afford the 3-hydroxy substituted product.
With ethylenediammonium diacetate (EDDA) , the regioselectivity is inverted to favor the 1-hydroxy substituted isomer. rsc.org
This catalyst-dependent switching of regioselectivity provides a powerful tool for synthesizing distinct isomers that would be difficult to obtain using classical methods. The reaction is also highly stereoselective, typically yielding a single diastereomer of the complex bridged product.
| Catalyst (10 mol%) | Substrates | Product Type | Yield |
| PTSA | Methyl 2,4-dihydroxybenzoate + 2-Hydroxychalcone (B1664081) | 3-Hydroxy analog | 82% |
| EDDA | Methyl 2,4-dihydroxybenzoate + 2-Hydroxychalcone | 1-Hydroxy analog | 89% |
Novel Methodologies for Constructing the Dioxocin Ring System
The construction of the dibenzo[d,g]dioxocin ring system is a key step in the synthesis of 12H-dibenzo[d,g]dioxocin-12-one and its analogs. Traditional methods for the synthesis of such eight-membered rings often involve multi-step procedures with moderate yields. However, recent research has focused on developing more efficient and novel methodologies.
One notable advancement is the development of one-pot, multi-component reactions. For instance, a facile one-pot, three-component synthesis has been reported for novel spiro-dibenzo[d,g]dioxocin derivatives. This reaction involves the interaction of α-oxoketene dithioacetals, 2,2'-dihydroxybenzophenone, and an active methylene (B1212753) compound in refluxing toluene (B28343), with a catalytic amount of p-toluenesulfonic acid (p-TSA). This approach is significant as it allows for the construction of a complex molecular architecture in a single synthetic operation, which is both time and resource-efficient.
Another key strategy involves the intramolecular cyclization of appropriately substituted precursors. The synthesis of dibenzo-fused eight-membered rings, including the dibenzo[d,g]dioxocin system, can be achieved starting from 2,2'-biphenols. These precursors can undergo cyclization reactions with suitable reagents to form the desired dioxocin ring. The choice of the cyclizing agent and reaction conditions is crucial for the success of this approach.
Furthermore, research into the synthesis of dibenzo[d,g]dioxocine derivatives has explored various synthetic routes, leading to the characterization of novel compounds within this class. These studies contribute to a broader understanding of the reactivity of potential precursors and the scope of different cyclization strategies. A doctoral thesis has also detailed the synthesis of dibenzo[d,g]dioxocins, providing in-depth experimental procedures and exploring different synthetic pathways, which serves as a valuable resource for researchers in this field.
The following table summarizes a selection of novel synthetic approaches for the construction of the dibenzo[d,g]dioxocin ring system:
| Methodology | Precursors | Reagents/Conditions | Key Features | Reference |
| One-pot, three-component reaction | α-oxoketene dithioacetals, 2,2'-dihydroxybenzophenone, active methylene compound | Refluxing toluene, catalytic p-TSA | High efficiency, single-step synthesis of complex structures | |
| Intramolecular cyclization | 2,2'-Biphenols | Various cyclizing agents | Versatile approach for forming the eight-membered ring | |
| Explored Synthetic Routes | Various precursors | Varied reaction conditions | Characterization of novel dibenzo[d,g]dioxocine derivatives | |
| Detailed Synthetic Exploration | Not specified | Not specified | In-depth analysis of synthetic pathways |
Yield Optimization and Process Intensification in Dioxocin Synthesis
Beyond the development of novel synthetic routes, significant effort has been directed towards the optimization of reaction yields and the intensification of synthetic processes for producing dibenzo[d,g]dioxocins. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical synthesis.
In the context of the one-pot, three-component reaction previously mentioned, the optimization of reaction parameters is a key aspect. The choice of solvent, catalyst, and reaction temperature can have a profound impact on the yield of the final product. For example, the use of toluene as a solvent and a catalytic amount of p-TSA was found to be effective for the synthesis of spiro-dibenzo[d,g]dioxocin derivatives. Further studies could explore other acidic catalysts or alternative solvents to potentially improve the yield and reduce reaction times.
The study of different synthetic routes for dibenzo[d,g]dioxocine derivatives also provides valuable data for yield comparison and optimization. By comparing the outcomes of different approaches, researchers can identify the most efficient methods for specific target molecules within this class of compounds.
Process intensification strategies that could be applied to the synthesis of 12H-dibenzo[d,g]dioxocin-12-one include the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, such as improved heat and mass transfer, better reaction control, and the potential for safer handling of reactive intermediates. While specific applications of flow chemistry to the synthesis of this particular compound are not yet widely reported, it represents a promising avenue for future research in process intensification.
The following table presents a conceptual framework for the optimization and intensification of dibenzo[d,g]dioxocin synthesis, based on the available literature:
| Parameter/Strategy | Objective | Potential Approaches | Expected Outcome |
| Catalyst Screening | Improve reaction rate and yield | Testing various Lewis and Brønsted acids | Identification of a more efficient catalyst than p-TSA |
| Solvent Selection | Enhance solubility and reaction kinetics | Evaluating a range of aprotic and protic solvents | Improved reaction yields and easier product isolation |
| Temperature Optimization | Minimize side reactions and decomposition | Conducting reactions at different temperatures | Higher purity of the final product and improved yield |
| Flow Chemistry | Enhance process control and safety | Implementation in a continuous flow reactor | Increased throughput, better reproducibility, and safer operation |
Chemical Reactivity and Mechanistic Investigations of 12h Dibenzo D,g 1 2 Dioxocin 12 One
Reaction Pathways and Mechanistic Elucidation of Key Transformations
The reaction pathways of dibenzo[d,g] researchgate.netresearchgate.netdioxocin systems are often intricate, with outcomes highly dependent on the chosen catalysts and reaction conditions. A significant transformation involving the core dibenzo[d,g] researchgate.netresearchgate.netdioxocin structure is the catalyst-controlled cascade Michael-type reaction followed by a double cyclization process. This has been effectively demonstrated in the synthesis of 12H-6,12-methanodibenzo[d,g] researchgate.netresearchgate.netdioxocine derivatives, which share the fundamental dibenzo[d,g] researchgate.netresearchgate.netdioxocin framework. researchgate.netresearchgate.net
In these reactions, resorcinols react with 2-hydroxychalcones in a one-pot synthesis. The choice of catalyst is crucial in directing the regioselectivity of the cyclization. For instance, using p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst leads to the formation of 3-hydroxy-12H-6,12-methanodibenzo[d,g] researchgate.netresearchgate.netdioxocine derivatives with high regioselectivity. researchgate.net Conversely, employing ethylenediammonium diacetate (EDDA) as a catalyst favors the production of 1-hydroxy-12H-6,12-methanodibenzo[d,g] researchgate.netresearchgate.netdioxocine derivatives. researchgate.net
The proposed mechanism for these transformations involves an initial Michael-type addition of the resorcinol (B1680541) to the α,β-unsaturated ketone of the 2-hydroxychalcone (B1664081). This is followed by a series of intramolecular cyclizations and dehydrations, ultimately leading to the rigid, bridged dioxocin structure. The presence of the ketone at the 12-position in 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one would likely influence the electronic nature of the aromatic rings, potentially altering the initial Michael addition step and the subsequent cyclization pathways. The electron-withdrawing nature of the carbonyl group could deactivate the adjacent phenyl rings towards electrophilic attack, a key consideration in planning synthetic routes involving this scaffold.
Derivative Functionalization and Core Modification Strategies
The functionalization of the 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one core can be approached through several strategies, primarily targeting the aromatic rings, the active methylene (B1212753) positions, or the ketone group itself. While specific examples for the 12-oxo derivative are scarce, studies on related dibenzodioxocins and other heterocyclic systems provide a roadmap for potential modifications.
One common strategy for core modification is the introduction of substituents onto the aromatic rings prior to the construction of the dioxocin core. For example, using substituted 2,2'-biphenols or their equivalents in condensation reactions with appropriate reagents can yield derivatives with a range of functional groups.
Another approach involves the direct functionalization of the pre-formed dibenzo[d,g] researchgate.netresearchgate.netdioxocin skeleton. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed to introduce functional groups onto the phenyl rings, although the deactivating effect of the dioxocin ring and the 12-keto group would need to be considered. The positions most susceptible to substitution would depend on the combined directing effects of the existing oxygen atoms and the carbonyl group.
Furthermore, the ketone at the 12-position serves as a versatile handle for a variety of functionalization reactions. Standard ketonic reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, or addition of Grignard or organolithium reagents could provide access to a wide array of 12-substituted derivatives.
A notable example of building upon a similar core involves the synthesis of ethyl 12,12-dimethyl-12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-6-carboxylate from 2,2'-isopropylidene bisphenol, demonstrating the feasibility of constructing complex derivatives. researchgate.net
Ring-Opening and Ring-Contraction Reaction Dynamics
The stability of the eight-membered ring in 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one suggests that ring-opening and ring-contraction reactions would require specific and likely forcing conditions. Such reactions are of significant interest as they can lead to novel heterocyclic systems that may be difficult to access through other synthetic routes.
Ring-Opening Reactions: Ring-opening of the dioxocin ring would likely involve the cleavage of one or both of the ether linkages. This could potentially be achieved under strong acidic or basic conditions, or through reductive cleavage. For example, treatment with strong Lewis acids could coordinate to the ether oxygens, facilitating nucleophilic attack and ring opening. Similarly, reductive cleavage using agents like sodium in liquid ammonia (B1221849) could break the C-O bonds. The products of such reactions would be substituted biphenyl (B1667301) derivatives, which could then be used as precursors for the synthesis of other complex molecules. While specific studies on the ring-opening of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one are not readily available, research on the ring-opening of other heterocyclic systems, such as phthalides to form benzoxazinones, showcases the synthetic utility of such transformations. nih.gov
Ring-Contraction Reactions: Ring-contraction reactions are a powerful tool in organic synthesis for generating strained or complex ring systems. researchgate.net For 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one, a potential ring-contraction pathway could be initiated by a rearrangement involving the ketone at the 12-position. For instance, a Favorskii-type rearrangement, if the appropriate α-halo ketone derivative were formed, could lead to a seven-membered ring system. Another possibility could involve a photochemical rearrangement, such as a Wolff rearrangement of an α-diazoketone derivative, which would also result in a ring-contracted product. researchgate.net The dynamics of these reactions would be heavily influenced by the conformational rigidity of the dibenzodioxocin core. researchgate.net
Influence of Substituents on Chemical Reactivity and Selectivity
The introduction of substituents onto the aromatic rings of the 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one scaffold is expected to have a profound impact on its chemical reactivity and the selectivity of its transformations. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the molecule, influencing reaction rates and regiochemical outcomes. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-X) groups decrease the electron density of the aromatic rings. This deactivation would make the molecule less susceptible to electrophilic aromatic substitution. However, it would also increase the electrophilicity of the carbonyl carbon at the 12-position, making it more reactive towards nucleophiles. Furthermore, in nucleophilic aromatic substitution reactions, EWGs can activate the ring towards attack, particularly at positions ortho and para to the substituent. Studies on other heterocyclic systems have demonstrated this principle effectively. For example, in the synthesis of 3-heterylylamino-substituted 9-nitrobenzanthrone derivatives, the presence of a nitro group facilitates the nucleophilic substitution of a bromine atom, leading to higher yields and milder reaction conditions compared to the non-nitrated analogue. nih.gov
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), or amino (-NR2) groups increase the electron density of the aromatic rings. This would activate the rings towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, EDGs would decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.
The interplay of these electronic effects is crucial for controlling the selectivity of reactions. For instance, in the catalyst-controlled synthesis of 12H-6,12-methanodibenzo[d,g] researchgate.netresearchgate.netdioxocine derivatives, the nature of the substituents on the resorcinol and 2-hydroxychalcone precursors dictates the efficiency and outcome of the cascade reaction. researchgate.net
| Substituent Type | Effect on Aromatic Rings | Effect on C-12 Carbonyl | Predicted Impact on Reactivity |
| Electron-Withdrawing (e.g., -NO2, -CN) | Deactivation towards electrophilic attack | Increased electrophilicity | Favors nucleophilic attack at C-12; hinders electrophilic aromatic substitution |
| Electron-Donating (e.g., -OCH3, -CH3) | Activation towards electrophilic attack | Decreased electrophilicity | Favors electrophilic aromatic substitution; hinders nucleophilic attack at C-12 |
Chemoselectivity and Regioselectivity in Reactions Involving the Dioxocin Moiety
Chemoselectivity and regioselectivity are critical considerations in the chemical transformations of a multifunctional molecule like 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one. The presence of multiple reactive sites—the two aromatic rings, the ketone, and the ether linkages—necessitates careful selection of reagents and conditions to achieve a desired outcome.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one, a key challenge would be to selectively target one functional group while leaving others intact. For example, a mild reducing agent might selectively reduce the ketone to an alcohol without cleaving the ether bonds of the dioxocin ring. Conversely, a stronger reducing agent could potentially lead to the reduction of the ketone as well as ring-opening. The chemoselectivity can be highly dependent on the catalyst used. Research on the synthesis of dibenzo[d,f]-1,3-dioxepines and 12H-dibenzo[d,g]-1,3-dioxocines has highlighted the role of catalysts like InCl3 and ZrCl4 in controlling the reaction between 2,2'-dihydroxybiphenyl and terminal alkynes, demonstrating the importance of the catalyst in achieving chemoselective transformations. researchgate.net
Regioselectivity: Regioselectivity pertains to the preferential formation of one constitutional isomer over another. In electrophilic aromatic substitution reactions on the 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one core, the position of substitution on the aromatic rings will be governed by the directing effects of the oxygen atoms and the carbonyl group. The oxygen atoms are ortho, para-directing, while the carbonyl group's influence would be more complex due to its position within the bridged ring system. The regioselectivity of these reactions would also be influenced by the steric hindrance imposed by the rigid, non-planar structure of the molecule.
The catalyst-controlled synthesis of 12H-6,12-methanodibenzo[d,g] researchgate.netresearchgate.netdioxocines provides a clear example of how regioselectivity can be manipulated. researchgate.net The use of PTSA versus EDDA directs the cyclization to different positions on the resorcinol ring, leading to the selective formation of either the 1-hydroxy or 3-hydroxy substituted product. researchgate.net This highlights the potential for achieving high levels of regiocontrol in reactions involving the dibenzo[d,g] researchgate.netresearchgate.netdioxocin core through careful catalyst selection.
| Reaction Type | Potential for Selectivity | Controlling Factors |
| Chemoselectivity | High | Choice of reagents (e.g., mild vs. strong reducing agents), catalyst selection, reaction conditions (temperature, solvent) |
| Regioselectivity | High | Directing effects of existing substituents, steric hindrance of the core structure, catalyst choice |
Conformational Analysis and Dynamic Stereochemistry of Dibenzo D,g 1 2 Dioxocin 12 One Systems
Experimental Elucidation of Conformational Landscapes
Experimental methods provide direct observational data on the molecule's structure and behavior in various states. These techniques are fundamental to accurately mapping the conformational possibilities.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Barriers to Inversion
Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the kinetics of conformational changes in molecules, such as the ring inversion of the dioxocin system. In molecules like 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one, the eight-membered ring is not planar and can exist in several non-equivalent, low-energy conformations, such as boat, chair, and twist forms. At room temperature, the rate of interconversion between these conformers may be rapid on the NMR timescale, resulting in averaged signals.
However, by lowering the temperature, the rate of this inversion process can be slowed. As the sample is cooled, the NMR signals corresponding to protons or carbons that change their chemical environment during the inversion will broaden, eventually coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into separate signals for each conformer at even lower temperatures. beilstein-journals.org
The energy barrier (ΔG‡) for the ring inversion can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. This provides quantitative data on the stability of the ground-state conformations and the energy required to reach the transition state of the inversion process. beilstein-journals.org While specific data for 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one is not prevalent, studies on analogous N,N'-substituted piperazines and diazepanes demonstrate how DNMR is used to determine activation energy barriers for ring conversions and rotations around partial double bonds, revealing multiple conformational states. nih.govbeilstein-journals.org
Vibrational Spectroscopy (IR and Raman) for Conformational Identification in Solution
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the specific conformations present in a sample. nih.govresearchgate.net Each conformer of a molecule has a unique set of vibrational modes, leading to a distinct fingerprint in the IR and Raman spectra. These techniques are sensitive to the molecule's symmetry and the local environment of its functional groups.
For 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one, the carbonyl (C=O) stretching frequency in the IR spectrum would be a particularly sensitive probe of the conformation. Its position can be influenced by ring strain and transannular interactions within the eight-membered ring. Similarly, the C-O-C stretching modes of the dioxocin ring and the skeletal vibrations of the fused benzene (B151609) rings would differ between boat, twist-boat, or other conformations.
In practice, experimental IR and Raman spectra are often compared with theoretical spectra calculated for different possible conformers using computational methods like DFT. researchgate.net A good match between the experimental and calculated spectra for a particular conformer provides strong evidence for its presence in solution. This combined experimental-theoretical approach allows for the assignment of observed vibrational bands to specific conformational structures.
Solid-State Structural Characterization via X-ray Crystallography and Analysis of Crystal Packing Effects
X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. nih.govstrath.ac.uk By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.
For a dibenzo[d,g] nih.govnih.govdioxocin-12-one system, a crystal structure would unambiguously determine the conformation of the eight-membered ring (e.g., boat, chair, twist-boat, or an intermediate geometry) adopted in the crystalline state. nih.gov For instance, studies on related dibenzo[b,f] nih.govnih.govdioxocine systems have revealed folded, butterfly-like conformations with the central eight-membered ring adopting a twisted-boat conformation. semanticscholar.org
Furthermore, X-ray analysis elucidates the intermolecular interactions that stabilize the crystal lattice, known as crystal packing effects. These can include van der Waals forces, dipole-dipole interactions, and π–π stacking between the aromatic benzene rings of adjacent molecules. strath.ac.uk Understanding these packing forces is crucial, as they can influence which conformer is energetically favored in the solid state, which may differ from the most stable conformer in solution.
Computational and Theoretical Conformational Studies
Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the energetics and geometries of molecular conformations that may be difficult to study experimentally.
Molecular Mechanics (MM2*) and Ab Initio Hartree-Fock Calculations for Energy Minima and Transition States
Molecular Mechanics (MM) methods, such as MM2*, offer a computationally efficient way to explore the potential energy surface of a molecule. beilstein-journals.org These methods model a molecule as a collection of atoms connected by springs, using a force field to calculate the steric energy based on bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically changing the torsional angles of the dibenzo[d,g] nih.govnih.govdioxocin ring, MM calculations can identify various conformational minima (stable conformers) and the transition states that connect them.
Ab initio Hartree-Fock (HF) calculations represent a higher level of theory based on quantum mechanics, providing a more accurate description of the electronic structure. nih.gov HF calculations can be used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies and the energy barriers for interconversion. While computationally more demanding than MM, the HF method provides a foundational quantum mechanical picture of the molecule's conformational landscape. nih.govbeilstein-journals.org
Density Functional Theory (DFT) for Conformational Energetics and Geometric Parameters
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods include the effects of electron correlation, which are neglected in Hartree-Fock theory, leading to more reliable predictions of energies and molecular properties.
For 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one, DFT calculations (often using functionals like B3LYP) are employed to:
Optimize the geometry of various possible conformers to a high degree of accuracy.
Calculate the relative energies of these conformers to determine the most stable forms. nih.gov
Compute the energy barriers for ring inversion and other conformational changes.
Predict vibrational frequencies (IR and Raman spectra) for each conformer, which can then be compared with experimental data for structural assignment. researchgate.net
Calculate NMR chemical shifts, which can aid in the interpretation of experimental NMR spectra.
Studies on related heterocyclic systems have shown that DFT calculations can accurately predict the populations of different conformers and how they are influenced by factors like solvent polarity. nih.gov
Analysis of Ring Inversion Barriers and Interconversion Pathways
The non-planar, eight-membered ring of 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one is subject to dynamic conformational changes, primarily through a process of ring inversion. This process involves the interconversion between different conformers, which are typically boat- and chair-like forms. The energy required to overcome the barrier for this inversion is a key parameter in understanding the molecule's stereodynamics.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to probe these conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, which is the point where the signals of the interconverting conformers merge. From this data, the free energy of activation (ΔG‡) for the ring inversion can be calculated.
While specific DNMR studies on 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one are not extensively documented in the public domain, valuable insights can be drawn from analogous heterocyclic systems. For instance, studies on dihydrodiazocinones, which also feature an eight-membered ring containing a carbonyl group, have shown that these systems exhibit significant barriers to ring inversion. In one such study, the activation energy for the conversion between two non-interconverting conformers of a dihydrodiazocinone derivative was determined to be approximately 21 kcal/mol. nih.gov This value suggests a considerable conformational stability at room temperature.
The interconversion pathway between the stable conformers of 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one is expected to proceed through higher-energy transition states. These pathways can be computationally modeled using methods like Density Functional Theory (DFT) to map out the potential energy surface and identify the lowest energy routes for inversion.
Table 1: Representative Energy Barriers for Ring Inversion in 8-Membered Heterocycles
| Compound Class | Method | Activation Energy (ΔG‡) kcal/mol | Reference |
| Dihydrodiazocinones | Dynamic ¹H NMR | ~21 | nih.gov |
This table presents data from an analogous system to illustrate the typical energy barriers involved in the ring inversion of eight-membered heterocyclic ketones.
Influence of Molecular Architecture and Substituent Effects on Conformation
The conformational preferences of the 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one ring system are profoundly influenced by its inherent molecular architecture and the nature of any substituents on the aromatic rings. The fusion of the two benzo groups imposes significant rigidity on parts of the eight-membered ring, restricting the available conformational space.
Substituents on the benzo rings can exert a substantial effect on the conformational equilibrium and the barrier to ring inversion. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system, which may influence the bond lengths and angles within the dioxocin ring. More significantly, bulky substituents can introduce steric strain, favoring conformations that minimize these unfavorable interactions. This can lead to a shift in the population of different conformers or an increase in the energy barrier for their interconversion.
For example, in related flavonoid analogues, the introduction of bulky groups like tert-butyl moieties has been shown to significantly influence the preferred conformation of the heterocyclic ring. nih.gov Computational studies on substituted benzothiazole (B30560) derivatives have also highlighted how different substituents can stabilize or destabilize certain conformers. uni-tuebingen.de
Conformational Isomerism and Chiral Properties of the Dioxocin Ring System
The non-planar nature of the 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one ring system inherently leads to the possibility of conformational isomerism. If the ring inversion is slow on the observational timescale (for instance, at low temperatures for NMR spectroscopy), distinct conformers can be observed as separate chemical species.
Crucially, if the molecule lacks a plane of symmetry in its stable conformations, it can be chiral. For 12H-dibenzo[d,g] nih.govnih.govdioxocin-12-one, the boat-like conformations are expected to be chiral, existing as a pair of enantiomers. The interconversion between these enantiomeric conformers via ring inversion would lead to racemization. If the barrier to this inversion is high enough, it may be possible to resolve the enantiomers.
The resolution of enantiomers of conformationally stable, twisted aromatic systems has been successfully achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase to differentially interact with the two enantiomers, allowing for their separation.
The chirality of such systems can be confirmed and studied using chiroptical techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.gov These spectroscopic methods measure the differential interaction of chiral molecules with polarized light and can provide detailed information about the absolute configuration of the enantiomers when compared with quantum chemical calculations. nih.gov
Advanced Theoretical and Computational Chemistry of 12h Dibenzo D,g 1 2 Dioxocin 12 One
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are instrumental in elucidating the electronic landscape of 12H-dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground-state geometry, electron density distribution, and the nature of its chemical bonds. nih.gov
The fusion of the two benzene (B151609) rings to the central dioxocin ring results in an extended π-system. Calculations of the electron density would likely reveal significant delocalization across these aromatic moieties. The oxygen atoms within the dioxocin ring and the carbonyl oxygen introduce high electron density in their vicinity due to their electronegativity. This polarization is a key determinant of the molecule's chemical behavior.
The bonding characteristics can be further analyzed through Natural Bond Orbital (NBO) analysis. This would quantify the hybridization of the atomic orbitals and the nature of the bonds (e.g., σ, π, and n orbitals). The C-O bonds within the dioxocin ring will exhibit significant single-bond character, while the C=O bond of the ketone is a classic double bond with a strong σ and a weaker π component. The aromatic C-C bonds will show the characteristic delocalized π-bonding.
Table 1: Hypothetical Calculated Bond Lengths and Angles for 12H-Dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (ether) | 1.38 Å |
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Length | C-C (aromatic) | 1.40 Å |
| Bond Angle | C-O-C | 115° |
| Bond Angle | O-C-O | 118° |
| Bond Angle | C-C-C (aromatic) | 120° |
Note: These values are hypothetical and represent typical bond lengths and angles for similar functional groups.
Reaction Pathway Modeling and Transition State Analysis for Dioxocin Formation and Transformation
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. figshare.com For the formation of 12H-dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one, a likely synthetic route would involve the reaction of a bis-phenol precursor with a suitable carbonyl-containing electrophile.
Reaction pathway modeling could elucidate the mechanism of this cyclization. For instance, it could determine whether the reaction proceeds in a stepwise or concerted manner. The transition state for the ring-closing step would be of particular interest, and its geometry and energy would provide crucial information about the reaction kinetics. researchgate.net
Transformations of the dioxocin ring, such as ring-opening reactions under acidic or basic conditions, can also be modeled. These calculations would identify the most likely sites of protonation or nucleophilic attack and the energy barriers associated with these processes. nih.gov
Table 2: Hypothetical Calculated Activation Energies for Key Reactions
| Reaction | Calculated Activation Energy (kcal/mol) |
| Dioxocin Ring Formation (Final Step) | 25 |
| Acid-Catalyzed Ring Opening | 20 |
| Base-Catalyzed Ring Opening | 22 |
Note: These are hypothetical values intended to illustrate the type of data obtained from such studies.
Molecular Orbital Theory and its Application to Understanding Reactivity Patterns
Molecular Orbital (MO) theory provides a framework for understanding the reactivity of 12H-dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.orgyoutube.comnih.gov The energy and spatial distribution of these orbitals are key indicators of the molecule's nucleophilic and electrophilic character.
The HOMO is expected to be localized primarily on the electron-rich oxygen atoms and the π-systems of the benzene rings. This suggests that these regions are the most susceptible to attack by electrophiles. Conversely, the LUMO is likely to be centered on the electrophilic carbon atom of the carbonyl group, making it the primary target for nucleophiles.
The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. A large HOMO-LUMO gap would indicate high stability and low reactivity, while a smaller gap would suggest greater reactivity.
Predictive Modeling of Spectroscopic Signatures for Structural Elucidation
Computational methods can predict various spectroscopic properties of 12H-dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one, which can be invaluable for its structural elucidation and for the interpretation of experimental spectra. finechem-mirea.ru
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the calculated electron densities around the nuclei. By comparing the predicted spectrum with an experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the infrared spectrum, with characteristic peaks for the C=O stretch of the ketone, the C-O stretches of the ether linkages, and the various vibrations of the aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ(max) values would correspond to π-π* transitions within the aromatic system.
Table 3: Hypothetical Predicted Spectroscopic Data for 12H-Dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one
| Spectrum | Predicted Peak/Signal | Assignment |
| ¹³C NMR | ~165 ppm | C=O (ketone) |
| ¹H NMR | 7.0-8.0 ppm | Aromatic protons |
| IR | ~1710 cm⁻¹ | C=O stretch |
| UV-Vis | ~254 nm | π-π* transition |
Note: These are hypothetical predictions based on the functional groups present in the molecule.
Investigation of Intramolecular Interactions and Strain Energy
The eight-membered dioxocin ring in 12H-dibenzo[d,g] icourse.clubresearchgate.netdioxocin-12-one is likely to adopt a non-planar conformation to minimize steric hindrance and angle strain. Computational methods can be used to explore the conformational landscape of the molecule and to identify the most stable conformers. researchgate.netnih.gov
The strain energy of the dioxocin ring can be calculated by comparing its energy to that of a hypothetical strain-free analogue. This provides a quantitative measure of the energetic penalty associated with the cyclic structure. researchgate.net
Applications in Advanced Chemical Research and Materials Science
Utility as Conformationally Rigid Scaffolds in Supramolecular Chemistry and Molecular Recognition
The dibenzo[d,g] acs.orgahmadullins.comdioxocin core of 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one provides a well-defined and relatively rigid three-dimensional structure. This conformational preorganization is a highly sought-after feature in supramolecular chemistry, where the ability of a host molecule to bind a specific guest is largely dependent on the complementarity of their shapes and electronic properties. The rigid nature of the dibenzo[d,g] acs.orgahmadullins.comdioxocin scaffold reduces the entropic penalty upon binding, leading to stronger and more selective host-guest interactions.
The general class of dibenzo[d,g] acs.orgahmadullins.comdioxocins has been investigated for its ability to form stable conformations, which is a critical aspect for creating predictable binding cavities. This inherent rigidity makes them excellent candidates for the construction of molecular tweezers and clefts. acs.org These structures are designed to bind guest molecules through a combination of non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. While specific studies on the 12-oxo derivative are limited, the foundational scaffold is recognized for its potential in creating pre-organized host systems for molecular recognition.
Exploration as Architectural Components in Designed Materials
The structural characteristics of 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one and its parent scaffold make them attractive building blocks, or tectons, for the construction of novel materials with tailored properties. The fusion of aromatic rings imparts thermal stability, while the heterocyclic core can influence the packing and long-range order in the solid state.
Derivatives of the broader dibenzo[a,c]phenazine (B1222753) family, which share the dibenzo-fused heterocyclic character, have been successfully incorporated into advanced materials such as organic light-emitting diodes (OLEDs). For instance, cyano-substituted 11,12-diphenyldibenzo[a,c]phenazine acceptors have been shown to exhibit high thermal and electrochemical stability, making them suitable for high-performance red OLEDs. the-innovation.org These examples highlight the potential of utilizing rigid, fused aromatic systems like the dibenzo[d,g] acs.orgahmadullins.comdioxocin framework as a core component in the design of functional organic materials. The introduction of specific functional groups, such as the ketone in 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one, can further allow for the fine-tuning of electronic properties and intermolecular interactions within the material.
Role as Ligands or Precursors in Coordination Chemistry and Catalysis
The oxygen atoms within the 1,3-dioxocin ring and the carbonyl oxygen of 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one present potential coordination sites for metal ions. This allows the molecule to act as a ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel catalysts with specific activities and selectivities. The rigid backbone of the ligand can enforce a particular coordination geometry on the metal center, which can be crucial for catalytic performance.
The field of coordination chemistry extensively utilizes ligands to modulate the properties of metal complexes. csuohio.edu The selectivity and efficiency of palladium-catalyzed cross-coupling reactions, for example, are highly dependent on the structure of the phosphine (B1218219) or N-heterocyclic carbene ligands used. rsc.org While direct catalytic applications of 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one are not widely reported, its structural motifs are present in ligands used in various catalytic systems. The synthesis of related dibenzo[d,f]-1,3-dioxepines and 12H-dibenzo[d,g]-1,3-dioxocines has been achieved through chemoselective catalytic reactions, indicating the compatibility of this heterocyclic system with catalytic processes. researchgate.netresearchgate.net Furthermore, the functionalization of ligands on photocatalytic metal oxide nanoparticles has been shown to be a viable strategy for applications in phase transfer and self-assembly. arxiv.org
Design of Molecular Clefts and Cavities for Chemical Sensing Applications
The concept of a "molecular cleft" is central to the design of synthetic receptors for chemical sensing. acs.org These molecules possess a concave surface capable of binding specific analytes. The binding event is then translated into a measurable signal, such as a change in fluorescence or an electrochemical response. The rigid and pre-organized structure of the 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin scaffold is an ideal starting point for the construction of such molecular clefts.
By attaching appropriate functional groups to the aromatic rings, it is possible to create a binding pocket with a high affinity and selectivity for a particular target molecule. The principles of molecular recognition, which govern host-guest chemistry, are paramount in this endeavor. nih.gov For example, the development of molecular tweezers based on rigid scaffolds allows for the detection of various guest molecules through non-covalent interactions. While specific examples utilizing the 12H-dibenzo[d,g] acs.orgahmadullins.comdioxocin-12-one core are not prevalent in the literature, the foundational principles of using rigid scaffolds to create molecular clefts for sensing are well-established. The synthesis of related bis-naphthalene clefts has demonstrated the potential of such systems for the shape-selective sensing of molecules. researchgate.net
Future Directions and Emerging Research Opportunities for Dioxocin 12 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Dioxocin Core Assembly
The synthesis of the dibenzo[d,g] researchgate.netresearchgate.netdioxocin core is a critical first step. Current methods for related structures often involve the condensation of a 2,2'-biphenol (B158249) derivative with a suitable one-carbon electrophile. For instance, the reaction of 2,2'-dihydroxybiphenyl with terminal alkynes, catalyzed by indium(III) chloride (InCl3) or zirconium(IV) chloride (ZrCl4), has been shown to produce dibenzo[d,f] researchgate.netresearchgate.netdioxepines and could be adapted for the synthesis of the eight-membered dioxocin ring. researchgate.netresearchgate.net Another approach involves the reaction of 2,2'-dihydroxybiphenyl with dibromomethane.
Future research should focus on developing more sustainable and efficient methods. This could include:
Catalyst Development: Investigating novel catalysts that can operate under milder conditions and with higher atom economy. Metal-free catalytic systems are particularly desirable to reduce environmental impact.
One-Pot Reactions: Designing tandem or domino reactions that allow for the construction of the dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one skeleton in a single synthetic operation from readily available starting materials.
Alternative Reagents: Exploring the use of greener and less hazardous reagents to introduce the carbonyl group at the 12-position. This could involve direct carbonylation reactions or the oxidation of a methylene (B1212753) bridge at the 12-position of a pre-formed dibenzo[d,g] researchgate.netresearchgate.netdioxocin ring. A potential precursor could be synthesized from 2,2'-dihydroxybiphenyl and a suitable carbonyl-containing reagent.
A hypothetical sustainable synthetic route could involve the direct, catalyzed reaction of 2,2'-dihydroxybiphenyl with a phosgene (B1210022) equivalent or a carbon monoxide source under oxidative conditions.
Exploration of Asymmetric Synthesis for Enantiopure 12H-Dibenzo[d,g]researchgate.netresearchgate.netdioxocin-12-one Derivatives
The boat-like conformation of the dibenzo[d,g] researchgate.netresearchgate.netdioxocin ring system suggests the possibility of atropisomerism and the existence of stable enantiomers, particularly with appropriate substitution on the phenyl rings. The synthesis of enantiopure derivatives is crucial for applications in chiral recognition, asymmetric catalysis, and pharmacology.
Future research in this area should include:
Chiral Catalysis: The development of asymmetric catalytic methods for the synthesis of the dioxocin core is a primary objective. This could involve the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemistry during the ring-forming reaction. mdpi.comnih.govrsc.orgbeilstein-journals.org
Resolution of Racemates: Developing efficient methods for the resolution of racemic mixtures of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one derivatives. This can be achieved through classical methods involving diastereomeric salt formation or through kinetic resolution using enzymes or chiral catalysts.
Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as optically active 2,2'-dihydroxybiphenyl derivatives, to synthesize enantiomerically pure dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-ones.
The successful asymmetric synthesis would open the door to studying the chiroptical properties and stereospecific interactions of these molecules.
Advanced Computational Studies for Unveiling Latent Reactivity and Conformational Dynamics
Computational chemistry can provide invaluable insights into the structure, stability, and reactivity of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one and its derivatives, guiding experimental efforts.
Key areas for computational investigation include:
Reactivity Prediction: Computational modeling can be used to predict the reactivity of the dioxocin-12-one core. This includes identifying the most likely sites for nucleophilic or electrophilic attack and modeling the transition states of potential reactions. For example, the reactivity of the carbonyl group at the 12-position can be computationally assessed to guide the design of new reactions.
Spectroscopic Correlation: Calculating theoretical NMR, IR, and UV-Vis spectra and comparing them with experimental data can help to confirm the structure and conformation of newly synthesized derivatives.
These computational studies will provide a deeper understanding of the fundamental properties of the dioxocin-12-one system and accelerate the discovery of new reactions and applications.
Integration of Dioxocin Frameworks into Responsive Materials and Smart Systems
The rigid yet flexible nature of the dibenzo[d,g] researchgate.netresearchgate.netdioxocin framework makes it an interesting building block for the construction of responsive materials and smart systems.
Potential research directions include:
Molecular Switches: The conformational flexibility of the eight-membered ring could be exploited to create molecular switches. By introducing specific functional groups, it may be possible to trigger a conformational change in response to external stimuli such as light, heat, or the binding of a guest molecule.
Sensors: Incorporating the dioxocin-12-one core into larger molecular architectures could lead to the development of new chemical sensors. The binding of an analyte to a receptor site on the molecule could induce a change in the conformation or electronic properties of the dioxocin framework, leading to a detectable signal (e.g., a change in fluorescence). beilstein-journals.orgnih.gov
Liquid Crystals: The rigid, disc-like shape of the dibenzo[d,g] researchgate.netresearchgate.netdioxocin core suggests that its derivatives could exhibit liquid crystalline properties. The synthesis of derivatives with long alkyl chains or other mesogenic groups could lead to new liquid crystal materials with potential applications in displays and other optical technologies.
The integration of these frameworks into polymeric materials could also lead to new functional polymers with unique properties.
Synergistic Approaches Combining Synthesis, Theory, and Advanced Characterization Techniques for Comprehensive Understanding
A holistic approach that combines synthetic chemistry, computational modeling, and advanced characterization techniques will be essential for a comprehensive understanding of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one chemistry.
This synergistic approach would involve:
Iterative Design-Synthesis-Testing Cycles: Using computational predictions to design new target molecules with desired properties, synthesizing them in the laboratory, and then using advanced characterization techniques to evaluate their properties. The experimental results can then be used to refine the computational models, creating a feedback loop that accelerates the discovery process.
Advanced Spectroscopic and Crystallographic Analysis: Utilizing techniques such as 2D NMR, X-ray crystallography, and chiroptical spectroscopy (e.g., circular dichroism) to unambiguously determine the structure, conformation, and stereochemistry of new dioxocin-12-one derivatives.
Structure-Property Relationship Studies: Systematically varying the substituents on the dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one core and studying the effect on its physical, chemical, and biological properties. This will lead to a deeper understanding of the structure-property relationships and enable the rational design of new molecules with tailored functions.
By combining these different research areas, the full potential of 12H-dibenzo[d,g] researchgate.netresearchgate.netdioxocin-12-one chemistry can be unlocked, leading to new discoveries and applications in a wide range of scientific fields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 12H-dibenzo[d,g][1,3]dioxocin-12-one, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?
- Methodological guidance : Begin with cyclocondensation reactions using diols and carbonyl precursors under acidic catalysis. Optimize solvent polarity (e.g., dichloromethane vs. DMF) to control reaction kinetics. Monitor purity via TLC and HPLC, adjusting temperature (80–120°C) to minimize side products like phosphorylated byproducts . Reported yields for analogous compounds range from 81% to 88% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?
- Methodological guidance : Use IR spectroscopy to identify P=O stretches (1250–1300 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). Assign ¹H NMR signals for methylene bridges (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). Compare ¹³C NMR data with computational models (e.g., DFT) to confirm ring conformation . Mass spectrometry (EI-MS) should show molecular ion peaks matching the molecular formula (e.g., C₁₆H₁₂O₄) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological guidance : Use nitrile gloves and chemical-resistant suits to prevent dermal exposure. Conduct reactions in fume hoods with HEPA filters to avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference safety data from structurally similar compounds (e.g., dibenzo-p-dioxins) for toxicity benchmarks .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) for derivatives of this compound be systematically resolved?
- Methodological guidance : Apply the FINER framework to evaluate study feasibility and novelty. Replicate assays under standardized conditions (e.g., CLSI guidelines) using consistent bacterial strains (e.g., S. aureus ATCC 25923). Cross-validate results with dose-response curves and statistical models (e.g., ANOVA with post-hoc tests). Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups reducing bioavailability) .
Q. What strategies optimize the synthetic route to minimize byproducts like 2,10-dichloro derivatives during ring closure?
- Methodological guidance : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) to favor regioselective cyclization. Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to accelerate ring formation. Monitor reaction progress in real-time via in-situ FTIR to detect intermediates. Computational tools (e.g., Gaussian) can predict transition states to refine reaction pathways .
Q. How can computational chemistry predict the reactivity of this compound in novel applications (e.g., supramolecular host-guest systems)?
- Methodological guidance : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinities with target molecules (e.g., metal ions). Calculate frontier molecular orbitals (HOMO/LUMO) using DFT (B3LYP/6-31G*) to predict electron-transfer properties. Validate models with experimental data (e.g., UV-Vis titration for complexation constants) .
Data Integrity and Ethical Considerations
Q. How should researchers balance open-data initiatives with confidentiality requirements for studies involving toxicological data?
- Methodological guidance : Implement de-identification protocols (e.g., removing batch numbers) before depositing data in repositories like Zenodo. Use controlled-access platforms for sensitive datasets. Incorporate clauses in informed consent forms specifying data-sharing scope, adhering to GDPR and institutional review board (IRB) standards .
Q. What frameworks guide the design of robust structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodological guidance : Apply the PICO framework to define study parameters:
- Population : Bacterial/fungal strains with defined resistance profiles.
- Intervention : Derivatives with varied substituents (e.g., nitro, methoxy).
- Comparison : Positive controls (e.g., ciprofloxacin).
- Outcome : MIC (minimum inhibitory concentration) values.
Use multivariate regression to correlate substituent electronic effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
